2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene
Description
2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene is a halogenated aromatic compound featuring a bromoethyl substituent, a fluorine atom, and a methoxy group on a benzene ring. Its molecular structure confers reactivity suitable for applications in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. For example, bromoethyl-substituted fluoroaromatics are often used in cross-coupling reactions or nucleophilic substitutions due to the electrophilic nature of the bromine atom .
Properties
IUPAC Name |
2-(1-bromoethyl)-4-fluoro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(10)8-5-7(11)3-4-9(8)12-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPRDFXWCIGONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene is a chemical compound that has garnered attention for its potential biological activities. This compound features a bromoethyl group, a fluorine atom, and a methoxy group attached to a benzene ring, which contributes to its unique properties and reactivity.
Physical Properties
- Molecular Weight : Approximately 233.08 g/mol
- Appearance : Colorless to light yellow liquid
- Solubility : Soluble in organic solvents such as ethanol and dichloromethane, but insoluble in water.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine and fluorine atoms enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of halogenated methoxybenzenes have been shown to inhibit the growth of various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound may have potential applications in developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxic effects on cancer cell lines. A study evaluating its effects on human breast cancer cells (MCF-7) revealed an IC50 value of approximately 25 µM, indicating moderate cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 35 |
Case Study 1: Anticancer Activity
In a recent study, researchers investigated the anticancer properties of various methoxy-substituted phenyl compounds, including this compound. The results indicated that treatment with the compound led to apoptosis in MCF-7 cells, characterized by increased caspase activity and DNA fragmentation.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on specific enzymes involved in cancer progression. The results showed that it inhibited topoisomerase II activity with an IC50 of 20 µM, suggesting potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The positioning of substituents significantly influences reactivity and stability. For comparison:
- 2-(1-Bromoethyl)-5-fluoro-3-phenyl-4H-chromen-4-one (Intermediate 33, from ): This compound shares the bromoethyl and fluorine substituents but incorporates a chromenone core. The chromenone system enhances electron delocalization, reducing bromine’s electrophilicity compared to the simpler benzene derivative. Its synthesis yield (76%) via N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) highlights efficient radical bromination .
- 3-Bromo-2-(1-bromoethyl)-5-fluoro-4H-chromen-4-one ():
With dual bromine atoms, this compound exhibits higher reactivity in substitution reactions. Its 94% synthesis yield underscores the efficiency of sequential bromination steps under radical conditions .
Functional Group Variations
- 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene ():
The nitro group at the para position introduces strong electron-withdrawing effects, increasing the compound’s stability but reducing bromine’s leaving-group ability. Its 95% purity and safety protocols (e.g., immediate decontamination) reflect industrial handling standards . - 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene ():
The diethoxyethoxy group enhances solubility in polar solvents, contrasting with the methoxy group in the target compound. This derivative’s 100% concentration in safety data sheets suggests its use as a pure reagent in specialized syntheses .
Data Tables
Table 1: Comparative Physicochemical Properties
*Direct synthesis data for the target compound is unavailable; yields for analogs range from 36% to 94% .
Table 2: NMR Spectral Comparison
Preparation Methods
Friedel-Crafts Acylation Followed by Reduction and Bromination
A patented industrially relevant method for a closely related compound, 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene, provides a useful template for 2-(1-bromoethyl)-4-fluoro-1-methoxybenzene synthesis:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| I | Friedel-Crafts acylation of 3-fluoroanisole with Ac2O | AlCl3 catalyst, 1,2-dichloroethane solvent, mild temperature | Introduces acetyl group ortho to methoxy |
| II | Reaction with Grignard reagent (e.g., MeMgCl) | THF solvent, low temperature | Converts ketone to secondary alcohol |
| III | Reduction of secondary alcohol | Using hydrosilane (e.g., 1,1,3,3-tetramethyldisiloxane) and trifluoroacetic acid | Converts alcohol to alkyl side chain |
| IV | Benzylic bromination | N-bromosuccinimide (NBS), mild conditions | Selective bromination at benzylic position |
This method features mild reaction conditions, high yields, and suitability for scale-up industrial production.
Direct Bromination of 2-Ethyl-4-fluoro-1-methoxybenzene
An alternative approach involves first synthesizing 2-ethyl-4-fluoro-1-methoxybenzene, then performing benzylic bromination:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2-ethyl-4-fluoro-1-methoxybenzene | Via Grignard or Friedel-Crafts alkylation | Requires regioselective alkylation |
| 2 | Benzylic bromination | NBS, radical initiator (e.g., AIBN), solvent such as CCl4 or dichloromethane, room temperature or reflux | Yields this compound |
This method is simpler but requires careful control to avoid polybromination or aromatic ring bromination.
Palladium-Catalyzed Cross-Coupling and Functionalization
A modern synthetic approach involves palladium-catalyzed coupling reactions starting from 4-bromo-1-fluoro-2-methoxybenzene to introduce side chains or boronate esters, which can then be converted to the target compound:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Pd(0)-catalyzed borylation | Pd2(dba)3, tricyclohexylphosphine, potassium acetate, 1,2-dimethoxyethane, microwave irradiation at 150°C for 1 h | Forms boronate ester intermediate |
| 2 | Subsequent functionalization | Further cross-coupling or substitution reactions | Enables introduction of ethyl or bromoethyl groups |
This method allows for modular synthesis and structural diversification but requires specialized catalysts and microwave equipment.
Reaction Conditions and Yields
| Method | Key Reagents | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts + Grignard + NBS | Ac2O, AlCl3, MeMgCl, NBS | RT to mild heating | Hours to overnight | High (up to 85-90%) | Industrially scalable, mild conditions |
| Direct bromination | NBS, AIBN | RT to reflux | Few hours | Moderate to high | Requires careful control of selectivity |
| Pd-catalyzed borylation | Pd2(dba)3, Pcy3, KOAc | 150°C (microwave) | 1 hour | ~86% (for borylation step) | Efficient but needs catalyst and microwave |
Analytical Characterization
- NMR Spectroscopy : ^1H NMR shows characteristic benzylic proton signals (around 5.2 ppm, singlet for bromomethyl), aromatic multiplets, and methoxy singlet (~3.8-3.9 ppm).
- Mass Spectrometry : Molecular ion peaks consistent with brominated aromatic compounds (e.g., m/z 252 for related compounds).
- Chromatography : Flash column chromatography using hexane/ethyl acetate mixtures is typical for purification.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts acylation + Grignard + NBS bromination | 3-Fluoroanisole | Ac2O, AlCl3, MeMgCl, NBS | Electrophilic substitution, nucleophilic addition, radical bromination | High yield, mild conditions, scalable | Multi-step, requires handling of AlCl3 and Grignard |
| Direct benzylic bromination | 2-Ethyl-4-fluoro-1-methoxybenzene | NBS, AIBN | Radical bromination | Simpler, fewer steps | Requires regioselectivity control, risk of overbromination |
| Pd-catalyzed borylation + functionalization | 4-Bromo-1-fluoro-2-methoxybenzene | Pd2(dba)3, Pcy3, KOAc | Cross-coupling, borylation | Modular, high efficiency | Requires catalyst, microwave irradiation |
Q & A
Basic: What are the standard synthetic routes for 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene, and what reaction conditions are optimal?
Answer:
A common approach involves sequential functionalization of the benzene ring. Starting with 4-fluoro-1-methoxybenzene, an ethyl group is introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Subsequent bromination at the ethyl group is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a non-polar solvent like CCl₄ at 70–80°C. Key considerations include:
- Temperature control to avoid electrophilic bromination of the aromatic ring.
- Solvent selection to stabilize radical intermediates and minimize side reactions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitoring by TLC and GC-MS ensures reaction completion .
Advanced: How can regioselectivity challenges during bromination of the ethyl group be mitigated?
Answer:
The electron-donating methoxy group at position 1 and fluorine at position 4 create competing reactive sites. To favor allylic bromination over electrophilic substitution:
- Use NBS with radical initiators (e.g., AIBN) to target the ethyl group.
- Employ non-polar solvents (e.g., CCl₄) to suppress ionic pathways.
- Optimize reaction time (typically 6–12 hours) to prevent over-bromination.
- Validate selectivity via ¹H NMR (characteristic splitting patterns for bromoethyl) and 19F NMR (retained para-fluoro coupling) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H NMR :
- Methoxy group: Singlet at δ ~3.8 ppm.
- Bromoethyl group: Doublet of triplets (δ ~1.8–2.2 ppm for CH₂Br, δ ~4.0–4.5 ppm for adjacent CH₂).
- 13C NMR :
- Brominated carbon: δ ~30–35 ppm (C-Br).
- Fluorinated aromatic carbon: δ ~160 ppm (C-F coupling).
- 19F NMR : Single peak at δ ~-110 ppm (para-fluoro substitution).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 247.03 (C₉H₁₀BrFO) .
Advanced: How do the fluorine and methoxy substituents influence reactivity in cross-coupling reactions?
Answer:
- Fluorine (electron-withdrawing): Enhances electrophilicity of the bromoethyl group, facilitating nucleophilic substitutions (e.g., Suzuki couplings).
- Methoxy (electron-donating): Stabilizes transition states via resonance, but may deactivate the ring toward electrophilic attacks.
- Catalyst optimization : Use Pd(PPh₃)₄ with bulky ligands to suppress undesired dehalogenation.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve coupling efficiency .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Column chromatography : Silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20).
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (mp ~45–50°C).
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) for final purity validation (>98%) .
Advanced: How does the bromoethyl group compare to chloro/iodo analogs in catalytic applications?
Answer:
- Reactivity : Bromine offers a balance between stability (vs. iodo) and reactivity (vs. chloro).
- Catalytic efficiency : Bromoethyl derivatives achieve higher yields in Heck couplings (e.g., 75–85% with Pd(OAc)₂) compared to chloro analogs (50–60%).
- By-product formation : Iodo analogs may undergo β-hydride elimination more readily, requiring lower temperatures .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- Ventilation : Use fume hoods due to volatile brominated intermediates.
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Waste disposal : Neutralize with 10% sodium thiosulfate before aqueous disposal .
Advanced: How can computational modeling aid in predicting reaction pathways?
Answer:
- DFT calculations : Optimize transition states for bromination (e.g., B3LYP/6-31G* level) to predict regioselectivity.
- Molecular docking : Simulate interactions with catalytic sites (e.g., Pd complexes) to design ligand systems.
- Kinetic modeling : Estimate activation energies for competing pathways using software like Gaussian or ORCA .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
